Cas no 1279892-84-0 ((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine)
![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine structure](https://www.kuujia.com/scimg/cas/1279892-84-0x500.png)
(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
- C-[6-(4-Chloro-phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-methylamine
- 1,2,4-Triazolo[4,3-b]pyridazine-3-methanamine, 6-(4-chlorophenyl)-
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- Inchi: 1S/C12H10ClN5/c13-9-3-1-8(2-4-9)10-5-6-11-15-16-12(7-14)18(11)17-10/h1-6H,7,14H2
- InChI Key: YHFXHNXUQFCBHN-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C=CC2=NN=C(CN)N2N=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 282
- Topological Polar Surface Area: 69.1
- XLogP3: 0.9
(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM492486-1g |
(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
1279892-84-0 | 97% | 1g |
$396 | 2024-08-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609454-1g |
(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
1279892-84-0 | 97% | 1g |
¥2744.0 | 2023-04-03 |
(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Related Literature
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
Additional information on (6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Introduction to (6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine (CAS No. 1279892-84-0)
(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine (CAS No. 1279892-84-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyridazines and is characterized by its unique structural features and potential biological activities. In recent years, extensive studies have been conducted to explore its pharmacological properties, particularly in the context of its therapeutic applications.
The structure of (6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is composed of a triazolopyridazine core substituted with a 4-chlorophenyl group and a methylamine moiety. The triazolopyridazine scaffold is known for its ability to form stable complexes with various biological targets, making it an attractive candidate for drug design. The presence of the 4-chlorophenyl group and the methylamine substituent further enhances its pharmacological profile by modulating its interactions with target proteins.
Recent research has highlighted the potential of (6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory activity against kinases, which are key regulators of cellular signaling pathways. Kinase inhibitors are widely used in the treatment of cancer and inflammatory diseases due to their ability to disrupt aberrant signaling cascades.
In addition to its enzymatic inhibition properties, (6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine has been investigated for its antiproliferative effects on cancer cells. Preclinical studies have demonstrated that this compound can effectively inhibit the growth and proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying these effects is thought to involve the modulation of cell cycle progression and induction of apoptosis.
Furthermore, (6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine has shown promise in neurological disorders. Research has indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings suggest that it may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of (6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine have also been extensively studied. In vivo experiments have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It shows good oral bioavailability and a reasonable half-life, making it suitable for chronic administration in clinical settings.
In terms of safety, preclinical toxicology studies have indicated that (6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is generally well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), further safety evaluations are necessary to ensure its long-term safety profile before advancing to clinical trials.
The synthesis of (6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine involves a series of well-defined chemical reactions. The key steps include the formation of the triazolopyridazine core through cyclization reactions followed by substitution with the 4-chlorophenyl group and introduction of the methylamine moiety. These synthetic routes are scalable and can be optimized for large-scale production to meet clinical demands.
In conclusion, (6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine (CAS No. 1279892-84-0) represents a promising lead compound in the development of novel therapeutics for various diseases. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and optimization. Ongoing research aims to elucidate its full therapeutic potential and advance it through preclinical and clinical stages.
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